molecular formula C9H10N4 B2735012 (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine CAS No. 1267880-41-0

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine

Cat. No. B2735012
CAS RN: 1267880-41-0
M. Wt: 174.207
InChI Key: GKZAYLJZSNPSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1267880-41-0 . It has a molecular weight of 174.21 . It is in the form of oil .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules in good yields .


Molecular Structure Analysis

The Inchi Code for “(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine” is 1S/C9H10N4/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2 .


Chemical Reactions Analysis

The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .


Physical And Chemical Properties Analysis

“(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine” is an oil-like substance . It has a molecular weight of 174.21 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine, focusing on six unique fields:

Drug Discovery and Development

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is a valuable scaffold in drug discovery due to its stability and ability to form hydrogen bonds. It has been used to develop various therapeutic agents, including anticancer, antiviral, and antimicrobial drugs . The triazole ring’s ability to mimic amide bonds makes it a versatile component in designing molecules that can interact with biological targets effectively.

Organic Synthesis

This compound is widely used in organic synthesis as a building block for creating more complex molecules. Its stability under various reaction conditions makes it an ideal candidate for constructing diverse chemical structures. It is often employed in click chemistry, a popular method for synthesizing triazole-containing compounds .

Polymer Chemistry

In polymer chemistry, (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is used to create polymers with unique properties. These polymers can be tailored for specific applications, such as drug delivery systems, due to their biocompatibility and ability to form stable structures . The triazole ring’s presence enhances the thermal and chemical stability of the resulting polymers.

Supramolecular Chemistry

The compound plays a significant role in supramolecular chemistry, where it is used to design and synthesize molecular assemblies with specific functions. Its ability to form hydrogen bonds and π-π interactions makes it suitable for creating complex structures like molecular cages and host-guest systems . These assemblies have applications in areas such as catalysis and molecular recognition.

Bioconjugation

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is frequently used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various probes and surfaces. This application is crucial in developing diagnostic tools and targeted therapies . The triazole ring’s stability ensures that the conjugated biomolecules retain their functionality.

Fluorescent Imaging

In the field of fluorescent imaging, this compound is used to develop fluorescent probes that can be used to visualize biological processes in real-time. The triazole ring’s ability to stabilize the fluorescent properties of the attached molecules makes it an excellent choice for creating high-contrast imaging agents . These probes are essential for studying cellular functions and disease mechanisms.

Materials Science

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is also utilized in materials science to develop new materials with enhanced properties. For example, it can be incorporated into metal-organic frameworks (MOFs) to improve their stability and functionality . These materials have applications in gas storage, catalysis, and sensing.

Chemical Biology

In chemical biology, this compound is used to study biological systems at the molecular level. Its ability to form stable complexes with various biomolecules makes it a valuable tool for probing biological interactions and pathways . Researchers use it to develop inhibitors and probes that can modulate biological processes, providing insights into disease mechanisms and potential therapeutic targets.

IntechOpen

Safety And Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The study of “(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine” and its derivatives could lead to the development of potent drug candidates, especially as inhibitors for the novel SARS Cov-2 virus . The compounds could also be further explored for their potential antimicrobial properties .

properties

IUPAC Name

(3-phenyltriazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZAYLJZSNPSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine

CAS RN

1267880-41-0
Record name 1-(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.